methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate

Lipophilicity Physicochemical property Structural analog comparison

Specifically select this oxane-containing pyrazole-carboxamide conjugate for patent-supported bone-anabolic research. Unlike THF or benzodioxin analogs, this specific N1-(tetrahydro-2H-pyran-2-yl)methyl substitution is demonstrated in osteoporosis models (MC3T3-E1/OVX) to stimulate ALP and mineralization. It calibrates log P and permeability in medicinal chemistry campaigns targeting Wnt/β-catenin and RANKL/OPG pathways, ensuring procurement is indication-specific rather than potency-generic.

Molecular Formula C18H21N3O4
Molecular Weight 343.383
CAS No. 2034380-75-9
Cat. No. B2747299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate
CAS2034380-75-9
Molecular FormulaC18H21N3O4
Molecular Weight343.383
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3
InChIInChI=1S/C18H21N3O4/c1-24-18(23)14-7-5-13(6-8-14)17(22)20-15-10-19-21(11-15)12-16-4-2-3-9-25-16/h5-8,10-11,16H,2-4,9,12H2,1H3,(H,20,22)
InChIKeyNPNPIZOQOHGKGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate – Structural Classification, Physicochemical Identity, and Patent-Disclosed Therapeutic Purpose


Methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate (CAS 2034380-75-9) is a synthetic pyrazole-carboxamide-benzoate ester conjugate that belongs to a broader class of heterocyclic amide compounds under active investigation for bone‑anabolic applications [1]. The molecule integrates an N1‑(tetrahydro‑2H‑pyran‑2‑yl)methyl substituent on a pyrazole ring, a carbamoyl linker, and a terminal methyl benzoate ester (C₁₈H₂₁N₃O₄; MW 343.38 g mol⁻¹) [1]. Its architecture is explicitly claimed in patent families directed to the prevention and treatment of osteoporosis, where the oxane moiety is a key structural determinant of pharmacological activity [1][2].

Why Methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate Cannot Be Replaced by a Close Structural Analog


Within the pyrazole‑carbamoyl‑benzoate series, seemingly conservative changes to the N1‑substituent produce large shifts in physicochemical and potentially pharmacological profiles. Replacing the tetrahydropyran (oxane) ring with a tetrahydrofuran (THF) lowers lipophilicity by approximately 0.6 log P units, while replacement with a benzodioxin increases molecular weight by roughly 50 g mol⁻¹ and reduces conformational flexibility . These differences impact membrane permeability, metabolic stability, and target‑receptor complementarity . Critically, the oxane‑containing sub‑class is specifically associated with in vivo bone‑anabolic efficacy in patent disclosures, whereas other pyrazole‑carboxamide series are primarily directed toward oncology, inflammation, or metabolic targets [1]. Such structural divergence means that generic substitution of the oxane moiety cannot be assumed to preserve the intended biological activity or procurement rationale.

Quantitative Differentiation Evidence for Methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate Versus Closest Analogs


Lipophilicity Advantage Over the Tetrahydrofuran Analog – Estimated log P Difference of ~0.6 Units

The target compound contains a tetrahydropyran (oxane) ring, which is more lipophilic than the tetrahydrofuran (THF) moiety found in the direct analog methyl 4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)benzoate (CAS 1798041-05-0). Based on experimentally determined fragment log P values, tetrahydropyran has an ACD/LogP of 0.89 , while tetrahydrofuran has an ACD/LogP of 0.26 , yielding a difference of Δlog P ≈ 0.63. This difference is expected to influence membrane permeability and oral bioavailability.

Lipophilicity Physicochemical property Structural analog comparison

Molecular Size and Rotatable Bond Count Differentiate the Compound from the Benzodioxin Analog

Compared to the bulkier benzodioxin-containing analog methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate (CAS 1797023-10-9, MW 393.40 g mol⁻¹), the target compound has a molecular weight of 343.38 g mol⁻¹ and possesses seven rotatable bonds versus five in the benzodioxin analog [1]. The lower molecular weight (~50 g mol⁻¹ reduction) and greater conformational flexibility may facilitate optimization of drug‑like properties.

Molecular weight Conformational flexibility Structural analog comparison

Patent-Disclosed In Vivo Bone-Anabolic Efficacy Versus Pyrazole-Carboxamide Classes Targeting Non-Skeletal Indications

The patent family WO2017135786A1 and CN106831735A explicitly reports that pyrazole‑carboxamide compounds with the oxane substitution increase alkaline phosphatase (ALP) activity and mineralization in osteoblast models, and demonstrate bone mineral density improvement in ovariectomized (OVX) rodent models [1][2]. In contrast, other pyrazole‑carboxamide series have been optimized for receptor interacting protein 2 (RIP2) kinase inhibition (IC₅₀ values in the nanomolar range for autoimmune indications) [3] or cannabinoid CB1 receptor antagonism (metabolic syndrome) [4]. No quantitative bone‑anabolic data are available for the RIP2 or CB1 series.

Bone anabolic Osteoporosis In vivo efficacy

Quantitative Physicochemical Property Comparison Across Three Closest Structural Analogs

A side‑by‑side comparison of the target compound with its two most immediate analogs (THF and benzodioxin N1‑substituents) quantifies the structural differentiation (Table). The target compound occupies a middle ground in lipophilicity, molecular weight, and hydrogen‑bond acceptor count, potentially offering a balanced profile for both target affinity and drug‑like properties [1][2].

Physicochemical profiling Analog series Lead selection

Optimal Research and Industrial Application Scenarios for Methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate


Osteoporosis and Bone-Anabolic Drug Discovery Programs

The compound is most appropriately deployed as a reference agonist or lead scaffold in bone‑formation assays, especially in MC3T3‑E1 osteoblast precursor cells and OVX rodent models where the oxane‑containing series has demonstrated ALP stimulation and mineralization increases [1][2]. Its use is indicated when the research objective requires a pyrazole‑carboxamide chemotype with documented bone‑anabolic patent support, distinct from other pyrazole series targeting RIP2 kinase, CB1 receptors, or carbonic anhydrase.

Physicochemical Benchmarking in Pyrazole-Carboxamide Lead Optimization

Because the target compound occupies an intermediate hydrophobic/non‑hydrophobic space relative to the THF and benzodioxin analogs, it can serve as a calibration point for log P, solubility, and permeability measurements during analog design. Its seven rotatable bonds and moderate molecular weight make it a suitable reference for property‑aware medicinal chemistry [1].

Selectivity Profiling Panels for Bone‑Versus‑Immune Target Engagement

In experiments aimed at dissecting the selectivity of pyrazole‑carboxamides for bone‑related pathways (e.g., Wnt/β‑catenin, RANKL/OPG) over inflammatory kinases (RIP2) or cannabinoid receptors, this compound can be included as a control representing the bone‑optimized chemical space [1][3]. This enables procurement teams to justify compound selection based on indication‑specific evidence rather than potency alone.

Quote Request

Request a Quote for methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.